2(3H)-Oxazolone, 5-(4-chlorophenyl)-3-methyl-
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Overview
Description
2(3H)-Oxazolone, 5-(4-chlorophenyl)-3-methyl- is a heterocyclic compound that features an oxazolone ring substituted with a 4-chlorophenyl and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Oxazolone, 5-(4-chlorophenyl)-3-methyl- typically involves the cyclization of appropriate precursors. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization . Another approach involves the reaction of 4-chlorobenzaldehyde with thiazolidine-2,4-dione in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Oxazolone, 5-(4-chlorophenyl)-3-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2(3H)-Oxazolone, 5-(4-chlorophenyl)-3-methyl- has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antiviral and antibacterial properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic properties.
Biological Studies: It has been investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2(3H)-Oxazolone, 5-(4-chlorophenyl)-3-methyl- involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol: This compound shares a similar chlorophenyl group and has been studied for its antiviral activity.
2-(4-Chlorophenyl)-quinazolin-4(3H)-one: Another compound with a chlorophenyl group, known for its α-glucosidase inhibitory activity.
Uniqueness
2(3H)-Oxazolone, 5-(4-chlorophenyl)-3-methyl- is unique due to its specific oxazolone ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
61416-48-6 |
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Molecular Formula |
C10H8ClNO2 |
Molecular Weight |
209.63 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-3-methyl-1,3-oxazol-2-one |
InChI |
InChI=1S/C10H8ClNO2/c1-12-6-9(14-10(12)13)7-2-4-8(11)5-3-7/h2-6H,1H3 |
InChI Key |
PFTOHEUZBGEAJA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(OC1=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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